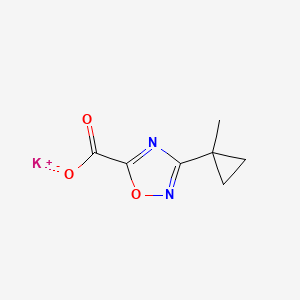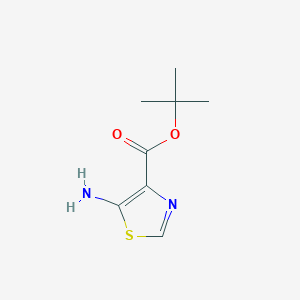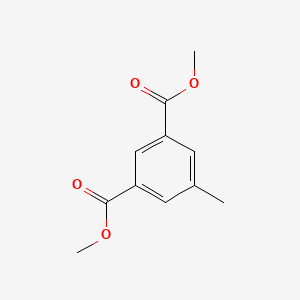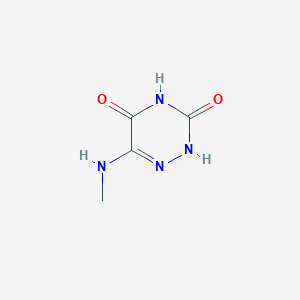
Potassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . The synthesis of natural products not only paves the way to confirm their molecular structures but also offers the structural modification opportunity to rationally optimize the drug-likeness parameters and evaluate the bioactivity of analogs .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are also used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
Research on the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles from carboxylic acid esters and arylamidoximes has shown that using potassium carbonate can result in compounds with significant antiproliferative activities against different human cell lines. This synthesis method is notable for its efficiency and the potential biological applications of the resulting compounds (Barros et al., 2014).
Photocatalytic Applications
The catalytic activity of potassium-based compounds in the photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles has been demonstrated. This process, facilitated by heterogeneous visible-light-active carbon nitride semiconductors, underscores the utility of potassium in environmentally friendly photocatalytic applications (Kurpil et al., 2018).
Antibacterial Activity
The synthesis of certain heterocyclic 1,3,4-oxadiazoles has revealed their potential antibacterial properties. These compounds, synthesized through reactions involving potassium hydroxide, have been tested against Gram-positive and Gram-negative organisms, indicating their relevance in developing new antibacterial agents (Ghattas et al., 1982).
Solvent-Free Synthesis Methods
Advancements in solvent-free synthesis methods for 1,2,4-oxadiazoles using microwave irradiation and potassium fluoride highlight the potential for more sustainable and efficient chemical synthesis processes. These methods offer advantages such as simplicity, convenience, and the ability to yield products with good isolation rates (Rostamizadeh et al., 2010).
Eigenschaften
IUPAC Name |
potassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.K/c1-7(2-3-7)6-8-4(5(10)11)12-9-6;/h2-3H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHKIJVNQNRFOE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NOC(=N2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7KN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2598190.png)

![N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2598195.png)
![ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2598196.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide](/img/structure/B2598204.png)

![2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2598206.png)

![3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2598209.png)
![4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2598211.png)

